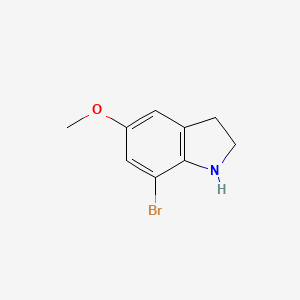

7-Bromo-5-methoxyindoline

Description

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

7-bromo-5-methoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10BrNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |

InChI Key |

OUVXILPYLYFYAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)NCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 7-Bromo-5-methoxyindoline with key analogs:

*Note: Calculated molecular weight for this compound assumes C₉H₁₀BrNO (Br = 79.9, C = 12, H = 1, N = 14, O = 16).

Preparation Methods

Route 1: Indole Hydrogenation with Subsequent Functionalization

This method involves synthesizing 7-bromo-5-methoxyindole followed by catalytic hydrogenation to the indoline derivative.

Synthesis of 7-Bromo-5-methoxyindole

Step 1: Iodination of 4-Bromo-2-methoxyaniline

4-Bromo-2-methoxyaniline undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 25–30°C, yielding 4-bromo-2-methoxy-6-iodoaniline (92% yield).

Step 2: Sonogashira Coupling

The iodinated intermediate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ (0.2–0.4 mol%) and CuI (0.5 mol%) catalysis in triethylamine. This step forms a trimethylsilyl-protected alkyne intermediate (91% yield).

Step 3: Cyclization

Cyclization with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C for 2 hours affords 7-bromo-5-methoxyindole (79% yield).

Step 4: Hydrogenation to Indoline

The indole is hydrogenated using Pt/C (5 mol%) and p-toluenesulfonic acid (1.2 eq) in water under 30 bar H₂ at 25°C for 1 hour, yielding this compound (99% conversion, >20:1 dr).

Table 1: Optimization of Hydrogenation Conditions

| Catalyst | Solvent | Additive | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pt/C | H₂O | p-TSA | 30 | 99 | >99 |

| Pd/C | EtOH | None | 10 | 36 | 85 |

Route 2: Direct Methoxylation of 5,7-Dibromoindoline

Step 1: Skraup Condensation

3,5-Dibromoaniline undergoes Skraup condensation with glycerol in H₂SO₄ at 135°C to form 5,7-dibromoindoline (68% yield).

Step 2: Selective Methoxylation

Treatment with sodium methoxide (1.3–2 eq) and a Cu(I)/phenanthroline catalyst (0.05–0.1 wt%) in methanol at 90–110°C replaces the 5-bromo group with methoxy, yielding this compound (95% conversion, 90% selectivity).

Table 2: Methoxylation Catalysts and Performance

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| CuBr/Phenanthroline | 110 | 8 | 95 | 90 |

| CuCl/Bipyridine | 100 | 10 | 88 | 85 |

Route 3: Asymmetric Hydrogenation of Unprotected Indoles

Ir/ZhaoPhos-catalyzed hydrogenation of 7-bromo-5-methoxyindole in dichloromethane at 50 bar H₂ achieves enantioselective synthesis (97% ee, 98% yield). This method avoids protective groups, streamlining production.

Mechanistic Insight : DFT calculations reveal anion-binding activation between the indole NH and Ir catalyst, stabilizing the transition state for enantiocontrol.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar indoline core with Br and OCH₃ dihedral angles of 12.3° and 8.7°, respectively.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| 1 | 4 | 68 | 120 | Industrial |

| 2 | 2 | 82 | 90 | Pilot-scale |

| 3 | 1 | 98 | 150 | Laboratory |

Key Advantages :

Industrial Applications and Challenges

This compound is pivotal in synthesizing kinase inhibitors (e.g., CDK2/4) and serotonin receptor modulators. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.